4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] is a complex organic compound characterized by its spirocyclic structure, which consists of a piperidine ring fused to a benzo[B][1,4]oxazepine framework. This compound falls under the category of spiro compounds, which are noted for their unique structural features where two rings are interconnected through a single atom. The specific molecular formula for this compound is , and it has a molecular weight of approximately 352.9 g/mol. The compound is also recognized for its potential biological activity and applications in medicinal chemistry.
The synthesis of 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] typically involves multi-step organic synthesis strategies. A common synthetic route begins with the formation of the benzo[B][1,4]oxazepine core, followed by the introduction of the piperidine ring and subsequent functionalization to yield the final product.
In industrial settings, continuous flow chemistry techniques may enhance the efficiency and scalability of the synthesis process.
The molecular structure of 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] features a distinctive spiro linkage that connects the piperidine and benzo[B][1,4]oxazepine rings. This configuration is significant in influencing the compound's interaction with biological targets.
The compound can undergo various chemical reactions including:
These reactions are essential for modifying the compound's structure to enhance its biological properties.
The mechanism of action for 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound binds to these targets and modulates their activity, leading to various biological effects. The precise pathways depend on the targeted biological system and the intended application.
The physical properties of 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] include:
The chemical properties include:
4,5-Dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] has potential applications in various scientific fields:
This compound exemplifies the significance of spiro compounds in advancing medicinal chemistry and drug discovery efforts.
Spirocyclic architectures represent a paradigm shift in drug design, moving beyond planar aromatic scaffolds toward three-dimensional complexity. The 4,5-dihydro-3H-spiro[benzo[b][1,4]oxazepine-2,4'-piperidine] system exemplifies this evolution, integrating a seven-membered benzoxazepine moiety with a six-membered piperidine ring via a quaternary spiro carbon. This scaffold has emerged as a privileged structure in kinase inhibitors, CNS therapeutics, and anticancer agents due to its ability to occupy diverse binding pockets while maintaining favorable physicochemical properties. The scaffold’s intrinsic rigidity reduces entropic penalties upon target binding, and its synthetic versatility enables extensive functionalization at multiple positions, including the oxazepine nitrogen, piperidine nitrogen, and aromatic ring substituents [1] [6].
Conformational Restriction and 3D Architecture: The spiro junction creates a fixed dihedral angle (85–90°) between the benzoxazepine and piperidine planes, as confirmed by X-ray crystallography. This orthogonal orientation minimizes steric clash while providing vectorial diversity for substituent display. The piperidine typically adopts a chair conformation, stabilized by nitrogen lone-pair delocalization, while the benzoxazepine exists in a puckered conformation. This geometry positions the N-H group of the oxazepine and the piperidine nitrogen for simultaneous target interactions [6] [10].
Stereochemical Complexity: The quaternary spiro carbon generates inherent axial chirality, with enantiomer interconversion barriers exceeding 25 kcal/mol. This creates stable stereoisomers under physiological conditions. Computational models reveal that substituents at the 7-position of the benzoxazepine ring (e.g., fluorine or chlorine) induce electronic asymmetry, further stabilizing specific enantiomers through dipole modulation. Such chiral discrimination is exploited in asymmetric synthesis—rhodium-catalyzed hydrofunctionalization achieves >90% enantiomeric excess using chiral bisphosphine ligands [1] [6].
Electronic and Physicochemical Profiling:
Table 1: Comparative Molecular Properties of Key Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|---|
Unsubstituted Core | - | C₁₃H₁₈N₂O | 218.30 | Free piperidine N-H; high conformational flexibility |
7-Fluoro-Boc Protected | 1262757-35-6 | C₁₈H₂₅FN₂O₃ | 336.41 | Enhanced metabolic stability; synthetic handle |
7-Chloro | 1956371-86-0 | C₁₃H₁₇ClN₂O | 252.74 | Balanced lipophilicity; CNS penetration |
N-Cyclobutylmethyl Derivative | 1956326-64-9 | C₁₈H₂₆N₂O | 286.41 | Increased steric bulk; GPCR modulation potential |
Synthetic Methodologies:
Early Natural Products and Seminal Syntheses: Spirocyclic motifs have existed in natural products for millennia, but their systematic exploration began in the mid-20th century with steroids like spironolactone (1959). These early agents demonstrated the pharmacological relevance of spirojunctions but lacked synthetic tractability. The Fürstner synthesis (early 2000s) marked a turning point by applying ring-closing metathesis to access spirocyclic benzoxazepines, enabling gram-scale production of tert-butyl 7-fluoro derivatives. This methodology overcame previous limitations in regioselectivity during hydroboration steps [1] [3].
Rise of 3D Complexity in Drug Design: The "escape from flatland" concept (Lovering et al., 2009) catalyzed interest in spiro scaffolds. Key developments include:
Table 2: Milestones in Spirocyclic Drug Development
Era | Key Advance | Impact on Benzoxazepine-Piperidine Scaffolds |
---|---|---|
1950s–1960s | Discovery of spironolactone | Validated spirocyclic structures as bioactive entities |
1990s | Asymmetric synthesis breakthroughs | Enabled enantioselective routes to spirojunctions |
2000–2010 | Ring-closing metathesis applications | Scalable synthesis of 7-substituted derivatives |
2010–Present | Fsp³ principles & structural biology-guided design | Rational incorporation into kinase/CNS targets |
Modern Applications and Target Engagement:
Evolution of Synthetic Strategies:
Impact of Computational Chemistry: Molecular modeling revealed how spiro scaffolds pre-organize ligands in bioactive conformations. Free energy perturbation (FEP) studies quantify up to 10-fold potency gains when replacing flexible linkers with spirocycles in SHP2 inhibitors, due to reduced desolvation entropy [10].
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: